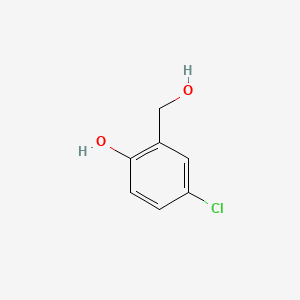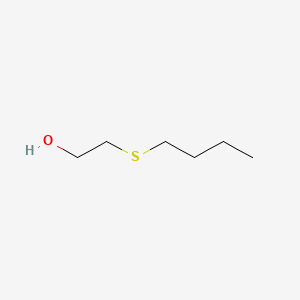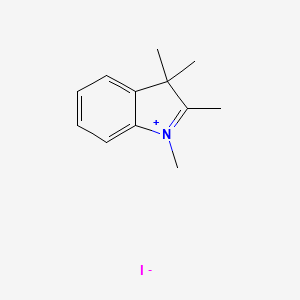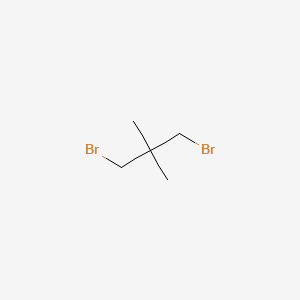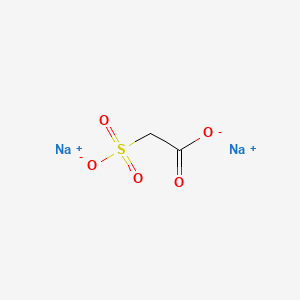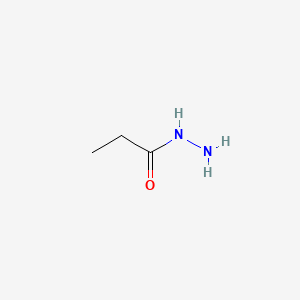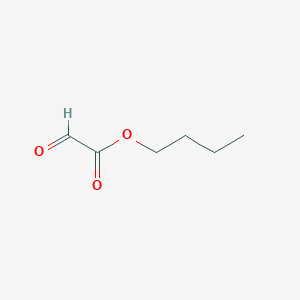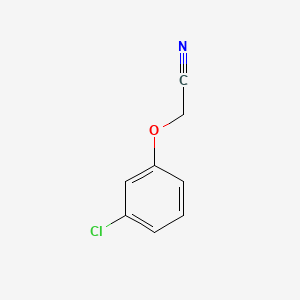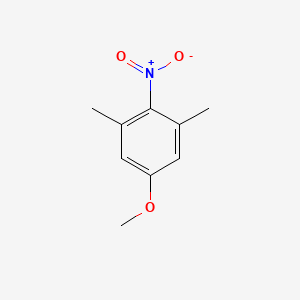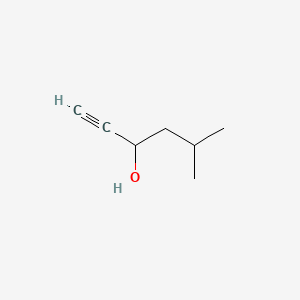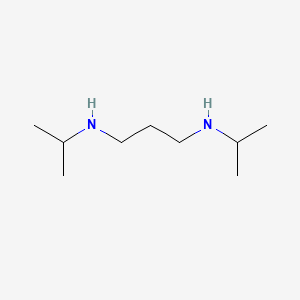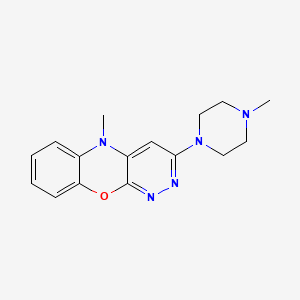
Pipofezin
Übersicht
Beschreibung
Pipofezin, das unter den Markennamen Azafen oder Azaphen vertrieben wird, ist ein trizyklisches Antidepressivum, das in Russland zur Behandlung von Depressionen zugelassen ist. Es wurde Ende der 1960er Jahre eingeführt und wird bis heute eingesetzt. Es wurde gezeigt, dass this compound ein potenter Hemmstoff der Wiederaufnahme von Serotonin ist, was zu seinen antidepressiven Wirkungen beiträgt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Bildung einer trizyklischen Struktur mit einem Piperazin-RestSpezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung von Batch- oder kontinuierlichen Durchflussreaktoren. Der Prozess ist so konzipiert, dass eine gleichbleibende Qualität und Effizienz gewährleistet sind, wobei die Reaktionsparameter und Reinigungsschritte streng kontrolliert werden, um die pharmazeutischen Standards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
Pipofezin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von trizyklischen Antidepressiva und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle neuroprotektive Eigenschaften.
Medizin: Wird hauptsächlich als Antidepressivum eingesetzt, wobei die Wirksamkeit und Sicherheit bei der Behandlung anderer psychiatrischer Erkrankungen weiter untersucht wird.
Industrie: Wird bei der Entwicklung neuer Antidepressiva und verwandter Verbindungen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Wiederaufnahme von Serotonin, einem Neurotransmitter, der an der Stimmungsregulation beteiligt ist. Diese Hemmung erhöht die Verfügbarkeit von Serotonin im synaptischen Spalt und verstärkt so seine antidepressiven Wirkungen. Zusätzlich hat this compound sedative Eigenschaften, was auf eine antihistaminische Aktivität hindeutet. Zu den genauen molekularen Zielstrukturen und -wegen gehören Serotonintransporter und möglicherweise Histaminrezeptoren .
Wirkmechanismus
Target of Action
Pipofezine, a tricyclic antidepressant, primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
Pipofezine acts as a potent inhibitor of the reuptake of serotonin . By blocking the serotonin transporter, Pipofezine increases the availability of serotonin in the synaptic cleft, enhancing its effects . This leads to an improvement in mood, which is beneficial in the treatment of depression .
Biochemical Pathways
Pipofezine’s action on the serotonin transporter affects the serotonergic pathway . By inhibiting the reuptake of serotonin, Pipofezine prolongs the action of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can help alleviate symptoms of depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that pipofezine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Pipofezine’s action primarily involve enhanced serotonergic neurotransmission . By inhibiting the reuptake of serotonin, Pipofezine increases the concentration of serotonin in the synaptic cleft . This leads to increased activation of serotonin receptors on the postsynaptic neuron, resulting in improved mood and reduced symptoms of depression .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pipofezine has been shown to act as a potent inhibitor of the reuptake of serotonin . This biochemical property allows Pipofezine to increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Cellular Effects
The increased serotonin levels in the brain due to Pipofezine can influence various cellular processes. Serotonin is known to play a crucial role in mood regulation, sleep, appetite, and other physiological processes . Therefore, Pipofezine’s effect on serotonin reuptake can have broad impacts on cell function.
Molecular Mechanism
At the molecular level, Pipofezine exerts its effects by binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is reasonable to expect that the antidepressant effects of Pipofezine would become more pronounced over time as serotonin levels in the brain are increased .
Dosage Effects in Animal Models
Like other antidepressants, it is likely that there is a therapeutic window for Pipofezine, with insufficient effects at too low doses and potential for adverse effects at too high doses .
Metabolic Pathways
As a tricyclic antidepressant, it is likely metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Given its lipophilic nature, it is likely that Pipofezine can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action as a serotonin reuptake inhibitor, it is likely that Pipofezine localizes to the presynaptic neuron where the serotonin transporter is located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pipofezine involves the formation of a tricyclic structure with a piperazine moietySpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of pipofezine typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pipofezin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Piperazinring oder andere funktionelle Gruppen modifizieren.
Substitution: An der Pyridazin-Ring können nukleophile aromatische Substitutionsreaktionen auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, einschließlich Temperatur, Lösungsmittel und Katalysatorwahl .
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie N-Oxide, reduzierte Formen und substituierte Analoga.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluacizin: Ein weiteres trizyklisches Antidepressivum mit ähnlichen Eigenschaften zur Hemmung der Serotoninwiederaufnahme.
Amitriptylin: Ein weit verbreitetes trizyklisches Antidepressivum mit einem breiteren Wirkungsspektrum, einschließlich der Hemmung der Noradrenalin-Wiederaufnahme.
Imipramin: Eines der ersten trizyklischen Antidepressiva, bekannt für seine Wirksamkeit bei der Behandlung von Depressionen und Angststörungen
Einzigartigkeit von Pipofezin
This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die einen Pyridazino[3,4-b][1,4]benzoxazin-Kern mit einem Piperazinring kombiniert. Diese Struktur trägt zu seiner starken Hemmung der Serotonin-Wiederaufnahme und seinen sedativen Wirkungen bei und unterscheidet es von anderen trizyklischen Antidepressiva .
Eigenschaften
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYYIRPAZHJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046271 | |
| Record name | Pipofezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-52-0 | |
| Record name | Pipofezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24886-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipofezine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipofezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOFEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pipofezine, and how does it affect neuropathic pain?
A: While the precise mechanism of action of Pipofezine remains unclear, studies suggest it may exert its antidepressant and analgesic effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that Pipofezine, when used in conjunction with Carbamazepine, can effectively reduce neuropathic pain in conditions like diabetic polyneuropathy and trigeminal neuralgia. [, ] This pain reduction is thought to be linked to the strengthening of supraspinal and antinociceptive systems activity. []
Q2: Has Pipofezine shown promise in treating conditions other than neuropathic pain?
A: Yes, research suggests that Pipofezine might be beneficial in treating Attention Deficit Hyperactivity Disorder (ADHD). In an open, non-randomized study, Pipofezine demonstrated positive effects on clinicopsychiatric and neuropsychological performance in adolescents with ADHD and hypertension, comparable to Tianeptine and superior to Chlorprothixene. [, ] Notably, Pipofezine did not significantly affect blood pressure levels in these patients. [, ]
Q3: What is the chemical structure of Pipofezine?
A: The 3D structure of Pipofezine in its drug formulation state was recently revealed through microcrystal electron diffraction (MicroED). [] This technique allowed researchers to determine the atomic structure directly from commercially available Pipofezine powder.
Q4: Are there any insights into the structure-activity relationship (SAR) of Pipofezine?
A: While specific SAR studies for Pipofezine were not identified in the provided research, the elucidation of its 3D structure through MicroED and subsequent molecular docking simulations provide valuable insights into its binding interactions with potential targets. [] This structural information serves as a foundation for future SAR studies, which could explore modifications to the Pipofezine scaffold to optimize its activity, potency, and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
